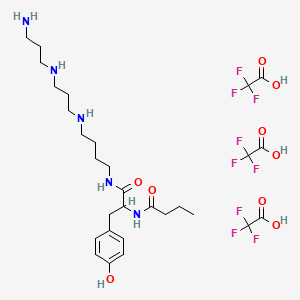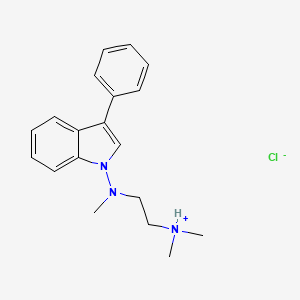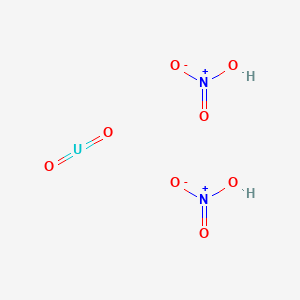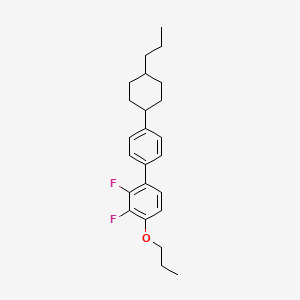
Philanthotoxin-433 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Philanthotoxin-433 (TFA) is a polyamine-based toxin found in the venom of the Egyptian digger wasp, Philanthus triangulum . It is known for its potent inhibitory effects on excitatory ligand-gated ion channels, including nicotinic acetylcholine receptors and ionotropic glutamate receptors . This compound has a unique structure characterized by a central tyrosine residue linked via amide bonds to a butyryl chain on one side and a thermospermine moiety on the other .
Preparation Methods
Philanthotoxin-433 (TFA) can be synthesized through a series of chemical reactions involving the coupling of primary amines to p-nitrophenol activated esters . The synthetic route typically involves the following steps:
Formation of the butyryl chain: This involves the reaction of butyric acid with a suitable amine to form an amide bond.
Coupling with tyrosine: The butyryl chain is then coupled with tyrosine through an amide bond.
Addition of the polyamine moiety: The final step involves the addition of the thermospermine moiety to the tyrosine-butyryl intermediate.
Chemical Reactions Analysis
Philanthotoxin-433 (TFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the polyamine moiety, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the polyamine moiety.
Substitution: The primary amines in the polyamine moiety can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Philanthotoxin-433 (TFA) .
Scientific Research Applications
Philanthotoxin-433 (TFA) has a wide range of scientific research applications:
Mechanism of Action
Philanthotoxin-433 (TFA) exerts its effects by non-selectively blocking excitatory neurotransmitter ion channels . It functions as an open-channel blocker, where the polyamine tail penetrates deep into the channel pore, interacting with the hydrophilic environment, while the head group interacts with the hydrophobic outer parts of the pore . This blocking mechanism inhibits the flow of ions through the channel, leading to the paralysis of the target organism .
Comparison with Similar Compounds
Philanthotoxin-433 (TFA) is unique among polyamine toxins due to its specific structure and potent inhibitory effects. Similar compounds include:
Philanthotoxin-343: A synthetic analogue with a shorter polyamine chain, which exhibits different selectivity and potency towards ion channels.
Philanthotoxin-12: Another synthetic analogue designed to improve selectivity for specific ion channel subtypes.
Argiotoxin-636: A polyamine toxin isolated from spider venom, which also inhibits ionotropic glutamate receptors but with different selectivity and potency.
These compounds highlight the structural diversity and varying biological activities of polyamine toxins, with Philanthotoxin-433 (TFA) standing out due to its unique structure and potent inhibitory effects .
Properties
Molecular Formula |
C29H44F9N5O9 |
|---|---|
Molecular Weight |
777.7 g/mol |
IUPAC Name |
N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H41N5O3.3C2HF3O2/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24;3*3-2(4,5)1(6)7/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30);3*(H,6,7) |
InChI Key |
UROZAUWUTBOQNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)
![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)
![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B12299539.png)


![3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B12299561.png)

